Mitopodozide

Description

Overview and Historical Context of Mitopodozide Research

Research into Mitopodozide is situated within the historical context of exploring plant-derived compounds for their medicinal properties, specifically their potential against cancer. Mitopodozide is a derivative, sharing structural similarities with lignans (B1203133) found in plants of the Podophyllum genus, such as podophyllotoxin (B1678966). Podophyllotoxin itself has a history of use and investigation, leading to the development of semi-synthetic derivatives with improved therapeutic profiles wikipedia.orgctdbase.org. Mitopodozide emerged as part of this lineage of research, focusing on modifying the core podophyllotoxin structure to potentially enhance its antineoplastic activity or alter its pharmacological properties. Early research aimed to understand its fundamental chemical structure and initial biological effects.

Classification within Epipodophyllotoxins and Antineoplastic Agents

Mitopodozide is classified as an epipodophyllotoxin (B191179) idrblab.netnih.govfrontiersin.org. This classification places it within a group of compounds that are semi-synthetic derivatives of podophyllotoxin wikipedia.org. Key members of the epipodophyllotoxin class include etoposide (B1684455) and teniposide (B1684490), which are established antineoplastic agents used in cancer chemotherapy nih.gov. Epipodophyllotoxins are known to exert their cytotoxic effects primarily by targeting DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, repair, and recombination nih.gov. By inhibiting the religation step of the DNA cleavage-religation cycle catalyzed by topoisomerase II, these compounds induce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in cancer cells nih.gov. Mitopodozide, as an epipodophyllotoxin, is studied for its potential to function through a similar mechanism, disrupting DNA integrity and inhibiting cancer cell proliferation. It is recognized as an antineoplastic agent, a category of drugs used to treat cancer by inhibiting the growth and division of cancer cells idrblab.netgoogle.com.

Significance of Mitopodozide in Contemporary Oncology Research

The significance of Mitopodozide in contemporary oncology research lies in its potential as a subject of investigation for novel cancer therapies, particularly in understanding mechanisms of drug resistance and exploring new therapeutic strategies. While established epipodophyllotoxins like etoposide and teniposide are part of standard chemotherapy regimens, the challenge of drug resistance in cancer treatment necessitates the continuous search for new agents and a deeper understanding of existing ones nih.govfrontiersin.org.

Research involving Mitopodozide has contributed to studies analyzing the response of clinical tumor specimens towards different antitumor drugs, including epipodophyllotoxins nih.govfrontiersin.org. These studies utilize techniques such as hierarchical cluster analysis to evaluate drug resistance profiles across various tumor types nih.govfrontiersin.org. For example, studies have included Mitopodozide alongside other classes of antineoplastic agents to understand patterns of cross-resistance in diverse tumors, lung carcinomas, and leukemia nih.govfrontiersin.org. This research is crucial for developing predictive tests for drug resistance and informing strategies for personalized cancer therapy nih.govfrontiersin.org.

Although not as widely utilized clinically as etoposide or teniposide, the academic investigation of Mitopodozide provides valuable insights into the structure-activity relationships within the epipodophyllotoxin class and their interactions with cellular targets like topoisomerase II nih.gov. Furthermore, studies involving Mitopodozide in the context of multidrug resistance research help to elucidate the complex mechanisms by which cancer cells develop resistance to multiple therapeutic agents nih.govfrontiersin.orggoogle.com. This ongoing research contributes to the broader effort in contemporary oncology to identify new compounds or strategies that can overcome resistance and improve treatment outcomes for cancer patients nih.govfrontiersin.org.

Table 1: Classification of Mitopodozide

| Classification | Details |

| Chemical Class | Epipodophyllotoxin |

| Therapeutic Category | Antineoplastic Agent |

| Related Compounds | Podophyllotoxin, Etoposide, Teniposide |

| Proposed Mechanism of Action | Inhibition of DNA Topoisomerase II (shared with other epipodophyllotoxins) |

Table 2: Research Context of Mitopodozide

| Research Area | Focus |

| Historical Research | Exploration of plant-derived compounds (Podophyllotoxin) and semi-synthetic derivatives. |

| Drug Resistance Studies | Analysis of tumor response and cross-resistance patterns with other antineoplastic agents. nih.govfrontiersin.org |

| Mechanism of Action Investigation | Understanding interaction with DNA Topoisomerase II and induction of DNA damage. nih.gov |

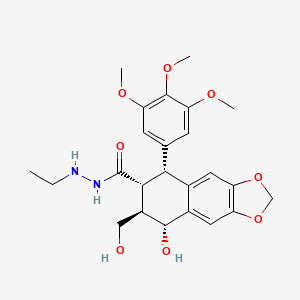

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTIBDHUFVHUJK-NZYDNVMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021211 | |

| Record name | Mitopodozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-45-8 | |

| Record name | Mitopodozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitopodozide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOPODOZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitopodozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitopodozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOPODOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QYI7Y8OBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action Research

Investigation of DNA Topoisomerase II Inhibition by Mitopodozide

Currently, there is a lack of publicly available scientific literature detailing the specific investigation of DNA topoisomerase II inhibition by Mitopodozide. While the "-pozide" suffix is often associated with derivatives of podophyllotoxin (B1678966), such as etoposide (B1684455), which are known topoisomerase II inhibitors, no direct evidence from research studies confirms this mechanism for Mitopodozide itself. The general mechanism of topoisomerase II inhibitors involves stabilizing the transient double-strand breaks in DNA created by the enzyme, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA damage. cuni.czwikipedia.orgnih.gov However, without specific studies on Mitopodozide, it is not possible to definitively state its effect on this enzyme.

Studies on DNA Strand Break Induction and Repair Pathways

There is no specific information available from scientific studies regarding the induction of DNA strand breaks or the activation of specific DNA repair pathways by Mitopodozide. In general, compounds that interfere with DNA topoisomerase II lead to the formation of protein-linked DNA double-strand breaks. nih.govnih.gov These breaks trigger cellular DNA damage responses, including the activation of repair pathways like homologous recombination and non-homologous end joining to maintain genomic integrity. nih.govcolumbia.edu The specific consequences of Mitopodozide exposure on DNA integrity and the cellular repair mechanisms employed remain an area for future investigation.

Elucidation of Mitopodozide-Induced Cell Cycle Perturbations

Detailed studies elucidating the specific effects of Mitopodozide on cell cycle progression are not currently available in the public domain. Agents that cause DNA damage often trigger cell cycle checkpoints, leading to arrest at various phases (e.g., G1, S, or G2/M) to allow time for DNA repair. nih.govnih.gov For instance, the activation of the G2/M checkpoint is a common response to DNA double-strand breaks to prevent cells from entering mitosis with damaged chromosomes. nih.gov The precise impact of Mitopodozide on the distribution of cells throughout the cell cycle and the molecular regulators involved has not been documented.

Pharmacological Studies and Preclinical Models

In Vitro Pharmacological Research Methodologies

In vitro studies are fundamental in the initial assessment of a compound's pharmacological profile, allowing for controlled experiments on cells and tissues outside their native biological environment. qima-lifesciences.com

Application of Cell Line Models

Cell line models are extensively used in pharmacological research to investigate the effects of compounds like Mitopodozide on specific cell types, including cancer cells. anilocus.commdpi.comfrontiersin.orgsigmaaldrich.complos.orgresearchgate.net These models provide a reproducible system to study cellular responses, mechanisms of action, and potential cytotoxicity. Different cell lines, representing various cancer types or specific biological characteristics, can exhibit varying sensitivities to a compound. mdpi.complos.orgresearchgate.net For instance, studies might involve culturing cancer cell lines derived from different tissues or with distinct genetic profiles to assess Mitopodozide's impact on their growth and viability. researchgate.net The use of established cell lines allows for comparative analysis and contributes to understanding the spectrum of activity of a compound. researchgate.net

Nucleotide Incorporation and Metabolic Assays (e.g., MTT) for Drug Response

Nucleotide incorporation assays are utilized to measure DNA synthesis, which is a direct indicator of cell proliferation. thermofisher.comnih.govplos.orgbiorxiv.org These assays typically involve the use of labeled nucleosides, such as 3H-thymidine or its non-radioactive analogs like BrdU or EdU, which are incorporated into newly synthesized DNA during cell division. thermofisher.com By quantifying the amount of incorporated label, researchers can determine the extent to which a compound inhibits or promotes cell proliferation. thermofisher.com

Metabolic assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely employed to assess cell viability and metabolic activity. anilocus.comlifesciencesite.comjournal-jompac.com The MTT assay relies on the ability of mitochondrial succinate (B1194679) dehydrogenases in metabolically active cells to convert the yellow MTT reagent into purple formazan (B1609692) crystals. anilocus.comlifesciencesite.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. anilocus.comlifesciencesite.com This assay is a common method for evaluating the cytotoxic effects of drugs and determining parameters like the half-maximal inhibitory concentration (IC50). anilocus.comlifesciencesite.comjournal-jompac.com While MTT assays are relatively inexpensive and easy to perform, they provide an indirect measure of viability and may require confirmation with other methods, as some agents could affect MTT processing without directly impacting cell viability. thermofisher.comjournal-jompac.com

In Vivo Preclinical Efficacy Studies

In vivo studies are crucial for evaluating the efficacy of a compound in a complex biological system and assessing its potential as a therapeutic agent. labforward.iotno.nllidebiotech.com These studies often involve the use of animal models that mimic human diseases. labforward.iotno.nl

Utilization of Animal Models, including Xenografts and Patient-Derived Xenografts (PDX)

Animal models, particularly rodent models, are commonly used in preclinical efficacy studies of potential therapeutic compounds. labforward.iotno.nllidebiotech.com Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunodeficient mice. nih.govinvivotek.comcriver.commedsci.orgerbc-group.com Cell line-derived xenografts (CDX) use established cancer cell lines, while patient-derived xenografts (PDX) involve the direct implantation of tumor tissue from a patient into mice. nih.govinvivotek.comcriver.commedsci.orgerbc-group.com PDX models are considered to be more clinically relevant than CDX models as they better preserve the heterogeneity and characteristics of the original human tumor. nih.govinvivotek.comcriver.commedsci.org These models are valuable for evaluating the in vivo anti-tumor activity of compounds like Mitopodozide and assessing their effects on tumor growth and progression. lidebiotech.cominvivotek.com

Research on Pharmacokinetics and Biodistribution of Mitopodozide

Pharmacokinetics (PK) studies investigate how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.govnih.govgoogle.comgoogleapis.comnih.gov Biodistribution studies specifically examine how a compound is distributed within different tissues and organs over time. nih.govgoogle.comnih.gov Understanding the PK and biodistribution of Mitopodozide is essential for determining appropriate dosing regimens and evaluating its potential efficacy and safety in vivo. nih.govnih.govgoogleapis.comnih.gov These studies often involve administering the compound to animal models and measuring its concentration in various biological samples, such as blood, plasma, urine, and tissue samples, at different time points. nih.govnih.govnih.gov Radiolabeling of the compound can be used to track its distribution and quantify its presence in different tissues. nih.govnih.gov Research on the pharmacokinetics and biodistribution of Mitopodozide helps to understand its systemic exposure, tissue targeting, and elimination profile. nih.govnih.govgoogleapis.com

Development and Validation of Pharmacological Biomarkers

Pharmacological biomarkers are measurable biological indicators that can be used to assess the effects of a drug on a biological system or disease process. nih.govmdpi.comcancer.govnews-medical.netphrma.orggavinpublishers.com The development and validation of biomarkers are important for monitoring drug response, predicting efficacy, and understanding the mechanism of action of compounds like Mitopodozide. mdpi.comcancer.govnews-medical.netphrma.orggavinpublishers.com Pharmacodynamic (PD) biomarkers, in particular, can indicate whether a drug is hitting its intended target and eliciting a biological response. mdpi.comcancer.gov Biomarkers can be measured in various biological samples, including tissue biopsies, blood, and other body fluids. mdpi.comcancer.gov Advanced technologies, including 'omics' technologies (genomics, proteomics, metabolomics), are increasingly used in biomarker discovery and validation. mdpi.comgavinpublishers.com Validated biomarkers can serve as surrogate endpoints in preclinical and clinical studies, potentially accelerating the drug development process. phrma.orggavinpublishers.com

Research into Mitopodozide Resistance Mechanisms

Characterization of Intrinsic and Acquired Resistance Phenotypes

Resistance to chemotherapeutic agents is broadly categorized into two types: intrinsic and acquired.

Intrinsic Resistance : This refers to the inherent ability of cancer cells to withstand the effects of a drug even before being exposed to it. mdpi.com This type of resistance is dependent on the fundamental characteristics of the bacterial cell structures and does not develop due to previous contact with inhibitory compounds. mdpi.com In the context of cancer, some tumors are naturally non-responsive to certain chemotherapies from the outset. For example, certain cancers of the colon, kidney, and liver are known to be intrinsically resistant to some drugs. youtube.com This pre-existing resistance is often due to the baseline expression of protective proteins or cellular pathways that can neutralize or eliminate the drug.

Acquired Resistance : This form of resistance develops in cancer cells after exposure to a chemotherapeutic agent. mdpi.com Initially susceptible cells evolve mechanisms to survive and proliferate despite the presence of the drug. This is a significant factor in cancer relapse, where tumors that initially responded to treatment later regrow and become unresponsive. youtube.com The development of acquired resistance is often driven by genetic mutations or changes in gene expression that occur under the selective pressure of the treatment. mdpi.comnih.gov

The distinction between these phenotypes is critical for tailoring therapeutic strategies. While intrinsic resistance necessitates the selection of different initial therapies, acquired resistance points to the need for combination therapies or sequential treatments that can target the newly evolved resistance mechanisms.

Methodologies for Resistance Prediction

Predicting whether a tumor will be resistant to Mitopodozide is a key goal of preclinical research. Various laboratory methods are employed to profile drug sensitivity and predict resistance patterns.

In vitro models are essential tools for studying and predicting drug resistance in a controlled environment. crownbio.com These systems allow for the detailed characterization of resistance mechanisms and the screening of potential therapeutic strategies. crownbio.com

Commonly used in vitro systems include:

Drug-Induced Resistance Models : These are created by exposing cancer cell lines to a drug like Mitopodozide over a prolonged period. crownbio.com The cells that survive and proliferate develop resistance, allowing researchers to study the acquired mechanisms. Methods include continuous exposure to escalating drug concentrations or pulsed treatments with recovery periods. crownbio.com

Colorimetric and Fluorescent Bioassays : Techniques such as the MTT assay or calcein-AM uptake assays are used to measure cell viability and the functional activity of drug efflux pumps. nih.govbiorxiv.org These tests can quickly determine the concentration of a drug required to inhibit cancer cell growth by 50% (IC50), a key indicator of sensitivity or resistance. biorxiv.org

Multicellular Tumor Spheroids (MCSs) : These 3D cell culture models more closely mimic the structure and microenvironment of an actual tumor compared to traditional 2D cell cultures. biorxiv.org MCSs can provide a more robust and clinically relevant model for evaluating drug resistance. biorxiv.org

Organoids : Derived from patient tumors, organoids are three-dimensional cultures that retain many of the genetic and phenotypic characteristics of the original tumor. They are increasingly used for large-scale drug screening to predict patient-specific responses to therapy. crownbio.com

These short-term tests provide valuable data on the potential effectiveness of a drug and the likelihood of resistance, guiding the development of more complex studies. crownbio.com

Table 1: Comparison of In Vitro Drug Resistance Profiling Methods

| Methodology | Description | Key Advantages |

| 2D Cell Lines | Cancer cells grown in a flat layer on plastic surfaces. | Cost-effective, high-throughput, easy to manipulate. |

| Drug-Induced Models | Cell lines made resistant by continuous or pulsed exposure to a drug. | Allows for the study of acquired resistance mechanisms. crownbio.com |

| Tumor Spheroids (3D) | Cells grown in 3D aggregates, mimicking tumor micro-architecture. | More clinically relevant than 2D models; captures cell-cell interactions. biorxiv.org |

| Organoids | Patient-derived 3D cultures that replicate the original tumor's properties. | High predictive value for patient response; enables personalized medicine research. crownbio.com |

| Functional Assays | Bioassays (e.g., MTT, Calcein-AM) that measure cell viability or efflux pump activity. | Rapid assessment of drug sensitivity (IC50) and specific resistance functions. nih.govbiorxiv.org |

Hierarchical cluster analysis (HCA) is a statistical method used to group objects with similar features into a hierarchy of clusters. nih.gov In cancer research, it can be applied to analyze drug sensitivity data from a panel of cancer cell lines tested against multiple compounds. By clustering drugs based on their patterns of activity, HCA can help predict cross-resistance. researchgate.net

Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. nih.gov For example, if cancer cells develop resistance to Mitopodozide, they may also become resistant to other epipodophyllotoxins or even drugs from different classes that are substrates of the same resistance mechanism (e.g., a specific efflux pump).

By applying HCA to drug response data, researchers can identify clusters of compounds that share similar resistance profiles. If Mitopodozide consistently clusters with other drugs, it suggests they may be affected by common resistance mechanisms. This information is valuable for designing effective combination chemotherapy regimens and anticipating potential treatment failures. nih.gov

Molecular Basis of Resistance to Epipodophyllotoxins

Resistance to epipodophyllotoxins like Mitopodozide is a complex process involving multiple molecular mechanisms. Key factors include the active removal of the drug from the cell and adaptations within the cell's energy and survival pathways.

One of the most well-characterized mechanisms of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters. nih.govjournaljpri.com These proteins act as energy-dependent efflux pumps, actively removing a wide variety of chemotherapeutic drugs from the cell before they can reach their intracellular targets. nih.govnih.gov

P-glycoprotein (P-gp/ABCB1) : P-gp is a prominent ABC transporter and a major factor in the multidrug resistance (MDR) phenotype. mdpi.com It confers resistance by lowering the intracellular concentration of numerous anticancer drugs, including epipodophyllotoxins. journaljpri.commdpi.com Overexpression of the MDR1 gene, which codes for P-gp, is associated with a poor prognosis in several types of cancer. nih.gov The pump's broad substrate specificity is a primary reason for the development of cross-resistance to many different classes of chemotherapy agents. mdpi.com

While inhibitors of P-gp have shown success in laboratory settings, their clinical application has been challenging due to toxicity and complex pharmacological interactions. mdpi.com

Table 2: Key Drug Efflux Pumps in Multidrug Resistance

| Transporter | Gene Name | Function | Relevance to Epipodophyllotoxins |

| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux pump with broad substrate specificity. journaljpri.comnih.gov | A primary mechanism for reducing intracellular concentration and efficacy. |

| MRP1 | ABCC1 | Transports a wide range of drugs, often conjugated to glutathione. | Contributes to the MDR phenotype. nih.gov |

| BCRP | ABCG2 | Efflux pump known to transport various anticancer agents. | Implicated in resistance to numerous chemotherapies. nih.gov |

Mitochondria, the powerhouses of the cell, play a central role in both cellular energy supply and the regulation of programmed cell death (apoptosis). nih.gov Cancer cells can adapt their mitochondrial functions to survive the stress induced by chemotherapy, contributing significantly to drug resistance. nih.gov

Mechanisms of mitochondrial adaptation in drug resistance include:

Metabolic Reprogramming : Cancer cells can alter their metabolic pathways to become less reliant on processes that are disrupted by the drug, ensuring their energy supply and survival.

Changes in Mitochondrial Dynamics : Mitochondria are dynamic organelles that constantly undergo fusion and fission. Shifts in these processes can affect cellular signaling and susceptibility to apoptosis.

Evasion of Apoptosis : Many chemotherapeutic agents, including epipodophyllotoxins, work by inducing apoptosis. Resistant cells often have alterations in the mitochondrial apoptotic regulatory machinery, which prevents the cell from executing this self-destruct program.

Targeting these mitochondrial adaptation processes is an emerging strategy to overcome chemoresistance. nih.gov By understanding how mitochondria contribute to the survival of cancer cells treated with Mitopodozide, researchers hope to develop new therapeutic approaches that can resensitize resistant tumors.

Identification of Genetic Mutations and Target Site Alterations

Resistance to Mitopodozide and related compounds, such as etoposide (B1684455), is frequently linked to genetic alterations in the drug's primary target, the nuclear enzyme topoisomerase IIα (TOP2A). mdpi.com These mutations can interfere with the drug's ability to stabilize the TOP2A-DNA cleavage complex, a critical step in its cytotoxic mechanism.

Point mutations near the active site of TOP2A have been identified in etoposide-resistant cell lines. mdpi.com For example, mutations such as D463A, G534R, and R487K have been studied for their role in conferring resistance. mdpi.com These alterations can change the coordination of DNA cleavage, impacting the enzyme's interaction with Mitopodozide. mdpi.com The R487K and P716L mutations, for instance, have been shown to cause a significant reduction in etoposide-induced DNA cleavage. mdpi.com

In addition to point mutations, deletions within the TOP2A gene can also contribute to resistance. One identified mutation involves the deletion of Alanine at position 429 (ΔA429). mdpi.com While this specific mutation did not confer etoposide resistance on its own in crude nuclear extracts, suggesting the involvement of other factors, it highlights the complexity of resistance mechanisms. mdpi.com Furthermore, a decrease in the expression of both Topo II alpha and II beta mRNA has been observed in some stably resistant mutants, indicating that alterations in gene expression, as well as protein structure, can mediate resistance. nih.gov

It is important to note that resistance is not always associated with mutations in the TOP2A gene itself. Studies of leukemic cells from patients who relapsed after etoposide therapy did not find mutations in the TOP2A gene, suggesting that other mechanisms are at play in a clinical setting. frontiersin.org

Below is a table summarizing key genetic mutations in TOP2A associated with resistance to etoposide, a compound structurally and mechanistically related to Mitopodozide.

| Mutation | Location/Type | Effect on Etoposide Action | Reference |

| D463A | Near active site | Confers resistance | mdpi.com |

| G534R | Near active site | Confers resistance | mdpi.com |

| R487K | Near active site | ~5-fold less etoposide-induced DNA cleavage | mdpi.com |

| P716L | Outside of active site | ~7-fold less etoposide-induced DNA cleavage | mdpi.com |

| ΔA429 | Deletion | Did not confer resistance alone in crude nuclear extracts | mdpi.com |

Analysis of Cross-Resistance Patterns with Other Anticancer Agents

Cell lines that develop resistance to Mitopodozide often exhibit cross-resistance to a range of other anticancer drugs. This phenomenon can be attributed to shared resistance mechanisms, such as alterations in drug targets or increased drug efflux.

In etoposide-resistant human breast carcinoma MCF7 cells (MCF7/VP), significant cross-resistance was observed with teniposide (B1684490) (VM-26) and doxorubicin, both of which are topoisomerase II inhibitors. aacrjournals.org These cells also displayed low-level cross-resistance to other agents like m-AMSA, mitoxantrone, and vincristine. aacrjournals.org Similarly, etoposide-resistant human KB cell lines showed cross-resistance to doxorubicin, vincristine, and methotrexate. aacrjournals.org The pattern of cross-resistance can, however, differ from that seen in classic pleiotropic resistant cell lines. aacrjournals.org

Interestingly, some etoposide-resistant cell lines demonstrate collateral sensitivity, meaning they become more susceptible to other types of anticancer drugs. For example, the MCF7/VP cell line was found to be collaterally sensitive to the alkylating agents melphalan (B128) and chlorambucil. aacrjournals.org This suggests that the mechanisms conferring resistance to Mitopodozide might create new vulnerabilities that can be exploited therapeutically.

The table below illustrates the cross-resistance and collateral sensitivity profiles of an etoposide-resistant cell line.

| Drug | Class | Resistance/Sensitivity Profile in Etoposide-Resistant Cells | Reference |

| Teniposide (VM-26) | Topoisomerase II inhibitor | 21-fold resistant | aacrjournals.org |

| Doxorubicin | Topoisomerase II inhibitor | 9-fold resistant | aacrjournals.org |

| m-AMSA | Topoisomerase II inhibitor | Low-level cross-resistance | aacrjournals.org |

| Mitoxantrone | Topoisomerase II inhibitor | Low-level cross-resistance | aacrjournals.org |

| Vincristine | Tubulin inhibitor | Low-level cross-resistance | aacrjournals.org |

| Methotrexate | Antimetabolite | Cross-resistance observed | aacrjournals.org |

| Melphalan | Alkylating agent | Collaterally sensitive | aacrjournals.org |

| Chlorambucil | Alkylating agent | Collaterally sensitive | aacrjournals.org |

| Camptothecin | Topoisomerase I inhibitor | No cross-resistance | aacrjournals.org |

Contribution of Cancer Stem Cell (CSC) Properties to Resistance

A subpopulation of cells within a tumor, known as cancer stem cells (CSCs), is thought to play a crucial role in the development of therapeutic resistance. mdpi.com These cells possess self-renewal capabilities and are often more resistant to chemotherapy than the bulk of tumor cells, potentially driving tumor relapse. mdpi.com

Mesenchymal stem cells (MSCs), a type of adult stem cell, have been shown to be relatively resistant to topoisomerase inhibitors like irinotecan (B1672180) and etoposide. nih.gov This intrinsic resistance may be partly due to their efficient DNA double-strand break repair mechanisms, including both non-homologous end joining and homologous recombination pathways. nih.gov This inherent resilience in stem cells provides a model for understanding how CSCs might withstand treatment with agents like Mitopodozide.

CSCs exhibit several characteristics that can contribute to drug resistance, including a low rate of division (spending more time in the G0 phase of the cell cycle), high expression of drug efflux pumps, and elevated levels of enzymes involved in drug metabolism. mdpi.com These properties allow CSCs to survive initial chemotherapy and subsequently repopulate the tumor. The presence of CSCs is a significant factor in resistance to therapies involving topoisomerase inhibitors. mdpi.commdpi.com

Strategies for Overcoming Mitopodozide Resistance

The challenges posed by Mitopodozide resistance have spurred research into innovative strategies to restore or enhance its therapeutic efficacy. These approaches range from modulating the molecular pathways that drive resistance to employing advanced genetic tools to identify new therapeutic targets.

Investigational Approaches to Modulate Resistance Pathways

Several investigational strategies aim to counteract the mechanisms of Mitopodozide resistance. One major area of focus is the inhibition of multidrug resistance (MDR) efflux pumps, which actively transport chemotherapeutic agents out of cancer cells. nih.gov While early-generation P-glycoprotein (P-gp) inhibitors had limitations due to toxicity and drug-drug interactions, newer generations of inhibitors are being developed to be more potent and less toxic. nih.gov

Another approach involves targeting the DNA damage response (DDR) pathways. Since Mitopodozide exerts its cytotoxic effects by inducing DNA double-strand breaks, cancer cells with enhanced DNA repair capabilities can be resistant. mdpi.com Combining Mitopodozide with small molecule inhibitors of key DNA repair proteins, such as ATM and Chk2, is being investigated as a way to increase the sensitivity of cancer cells to the drug. mdpi.com

Furthermore, modulating cellular processes like autophagy is also being explored. Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. nih.gov Therefore, inhibiting autophagy could potentially increase the effectiveness of DNA-damaging agents like Mitopodozide. nih.gov

Application of Advanced Genetic Engineering Tools (e.g., CRISPR-based Mutagenesis Screening)

The advent of CRISPR-Cas9 technology has revolutionized the study of drug resistance by enabling genome-wide screens to identify genes that influence a cell's response to a particular drug. nih.govthebiogrid.orgnih.govashpublications.org These powerful screening tools can uncover novel resistance mechanisms and potential therapeutic targets.

Genome-wide CRISPR/Cas9 synthetic-lethal screens have been performed to identify functional modulators of the response to etoposide. nih.govthebiogrid.orgnih.govashpublications.org In one such screen conducted in a leukemic cell line, researchers confirmed the involvement of well-characterized genes like TOP2A (the drug's target) and ABCC1 (an MDR transporter) in the cellular response to etoposide. nih.govthebiogrid.orgnih.govashpublications.org

Crucially, these screens have also identified novel genes whose loss confers resistance or sensitivity to the drug. nih.govthebiogrid.orgnih.govashpublications.org For example, the genes RAD54L2, PRKDC, and ZNF451 were identified as potential new markers associated with etoposide resistance and poor prognosis in pediatric acute myeloid leukemia (AML). nih.govthebiogrid.orgashpublications.org By integrating the results of CRISPR screens with clinical data, researchers can identify functionally significant biomarkers and novel therapeutic targets to overcome treatment resistance. nih.govthebiogrid.orgnih.govashpublications.org

The table below lists some of the genes identified through a genome-wide CRISPR/Cas9 screen that modulate the response to etoposide.

| Gene | Function | Implication in Etoposide Response | Reference |

| TOP2A | Drug target (Topoisomerase IIα) | Confirmed involvement in drug response | nih.govthebiogrid.orgnih.govashpublications.org |

| ABCC1 | ABC transporter (efflux pump) | Confirmed involvement in drug response | nih.govthebiogrid.orgnih.govashpublications.org |

| RAD54L2 | DNA repair | Novel marker associated with resistance and poor prognosis | nih.govthebiogrid.orgashpublications.org |

| PRKDC | DNA repair | Novel marker associated with resistance and poor prognosis | nih.govthebiogrid.orgashpublications.org |

| ZNF451 | Transcription factor | Novel marker associated with resistance and poor prognosis | nih.govthebiogrid.orgashpublications.org |

Mitopodozide in Combination Therapy Research

Rationale and Design of Combination Regimens with Complementary Agents

The primary rationale for combining Mitopodozide with other agents stems from its specific mechanism of action. By inhibiting topoisomerase II, Mitopodozide induces DNA strand breaks, leading to cell cycle arrest and apoptosis. frontiersin.org Combination strategies, therefore, seek to pair it with drugs that have complementary, non-overlapping mechanisms of toxicity.

Key Rationales for Agent Selection:

Targeting Different Cellular Pathways: Combining Mitopodozide with agents that target different stages of the cell cycle or distinct cancer-related signaling pathways can lead to a more comprehensive attack on tumor cells. frontiersin.org For instance, pairing a topoisomerase II inhibitor with a DNA alkylating agent like cisplatin or a microtubule inhibitor could create synergistic effects.

Enhancing DNA Damage: Agents that interfere with DNA repair mechanisms can potentiate the effects of Mitopodozide. By preventing the cancer cell from repairing the DNA breaks induced by Mitopodozide, the combination can lead to increased cell death.

Overcoming Drug Resistance: Tumor cells can develop resistance to single-agent chemotherapy. mdpi.com Using a multi-drug approach that targets different vulnerabilities can reduce the likelihood of resistance emerging. mdpi.com

Modulating the Tumor Microenvironment: Combining Mitopodozide with targeted therapies or immunotherapies could alter the tumor microenvironment, making cancer cells more susceptible to its cytotoxic effects.

The design of these regimens often involves preclinical studies to determine optimal dosing and scheduling. For example, research on the related compound etoposide (B1684455) has explored combinations with histone deacetylase inhibitors, which can alter chromatin structure and potentially increase the accessibility of DNA to topoisomerase II inhibitors. nih.gov Similarly, the combination of teniposide (B1684490) with cytarabine has been a cornerstone in treating certain leukemias, demonstrating the long-standing principle of combining agents with different mechanisms. nih.gov

Evaluation of Synergistic and Additive Therapeutic Effects in Preclinical Models

Preclinical evaluation is essential to determine if a combination of Mitopodozide and another agent results in a greater therapeutic effect than the sum of their individual effects. These interactions are typically classified as synergistic (effect is greater than additive), additive (effect is the sum of individual effects), or antagonistic (effect is less than additive).

These effects are quantified in vitro using cancer cell lines. Methodologies such as the Combination Index (CI) are commonly employed, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

For instance, a hypothetical preclinical study could evaluate Mitopodozide in combination with a platinum-based drug like cisplatin in a non-small cell lung cancer (NSCLC) cell line. The results might be presented as follows:

| Treatment Group | Drug Concentration (µM) | Cell Viability (%) | Combination Index (CI) |

| Control | 0 | 100% | N/A |

| Mitopodozide | 5 | 70% | N/A |

| Cisplatin | 2 | 85% | N/A |

| Mitopodozide + Cisplatin | 5 + 2 | 40% | 0.8 (Synergistic) |

This table is illustrative and does not represent actual experimental data for Mitopodozide.

In vivo studies using animal models, such as tumor xenografts in mice, are the next step. These studies assess the combination's impact on tumor growth, survival rates, and potential toxicities. Research on other podophyllotoxin (B1678966) derivatives, like etoposide, has shown synergistic effects when co-delivered with cisplatin in nanoparticles for the treatment of non-small cell lung cancer models. nih.gov

Research on Efficacy and Tolerability Modulation in Polytherapy Contexts

A key aspect of combination therapy research is understanding how the presence of other drugs modulates both the efficacy and the tolerability of Mitopodozide. While the goal is to enhance anti-tumor activity, it is also crucial to manage the combined toxicity profile.

Research in this area would focus on:

Pharmacokinetic Interactions: Investigating whether co-administration alters the absorption, distribution, metabolism, or excretion of Mitopodozide or the complementary drug.

Pharmacodynamic Interactions: Assessing how the combined cellular effects differ from the individual agents. nih.gov

Toxicity Profiling: Carefully monitoring for overlapping toxicities in preclinical models, such as myelosuppression, which is common with topoisomerase II inhibitors.

A hypothetical study might compare the efficacy and a key toxicity marker (e.g., neutrophil count for myelosuppression) in an animal model:

| Treatment Regimen | Tumor Volume Reduction (%) | Nadir Neutrophil Count (cells/µL) |

| Control | 0% | 5000 |

| Mitopodozide (Standard Dose) | 40% | 2000 |

| Agent X (Standard Dose) | 25% | 4500 |

| Mitopodozide + Agent X (Standard Doses) | 75% | 1000 |

| Mitopodozide + Agent X (Reduced Doses) | 65% | 2500 |

This table is illustrative and does not represent actual experimental data for Mitopodozide.

This kind of data would be crucial for determining if a combination offers a better therapeutic window—that is, a better balance between efficacy and toxicity.

Clinical Study Considerations for Mitopodozide-Based Combination Therapies

Moving a Mitopodozide-based combination therapy into clinical trials would require careful planning and design. Key considerations would include:

Phase I Trial Design: The initial clinical trials would focus on determining the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of the combination. This involves dose-escalation studies to assess the safety and toxicity profile of the combined regimen.

Patient Population: Selecting the appropriate patient population is critical. This would likely involve patients with specific cancer types that have shown sensitivity to podophyllotoxin derivatives in the past, such as certain lung cancers or leukemias. nih.govasco.org Biomarkers, if identified in preclinical studies, could also be used for patient selection.

Trial Structure: Randomized controlled trials would be necessary to definitively prove the superiority of the combination over standard-of-care monotherapy or other existing combination regimens. These trials would compare the Mitopodozide-based combination against a control arm.

The development of complex multi-drug regimens for cancer treatment requires a rigorous, evidence-based approach, starting from a strong preclinical rationale and proceeding through carefully designed clinical trials to establish both safety and efficacy. nih.gov

Chemical Modifications and Structure Activity Relationship Sar Studies of Mitopodozide

Research on Prodrug Formulations and Conjugation to Carrier Molecules

Research in drug delivery often involves the development of prodrug formulations and the conjugation of therapeutic agents to carrier molecules to improve their pharmacokinetic profiles, targeting, and reduce toxicity numberanalytics.comnih.gov. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical transformation in the body to release the active drug nih.govnih.gov. Conjugation to carrier molecules, such as polymers or proteins, can alter a drug's distribution and metabolism nih.govgoogle.com. While general principles of prodrug design and conjugation are well-established in enhancing drug delivery and efficacy, specific detailed research findings on prodrug formulations or conjugation of Mitopodozide to carrier molecules were not extensively detailed in the provided search results, beyond its mention as a podophyllotoxin (B1678966) derivative that could potentially be included in such strategies google.comepo.orggoogle.comgoogle.com. However, the concept of using prodrugs in conjunction with advanced delivery systems like liposomes is a recognized strategy in cancer therapy nih.govnih.gov.

Investigation of Advanced Drug Delivery Systems, including Liposomal Formulations

Advanced drug delivery systems aim to deliver therapeutic agents to specific sites in the body, improving efficacy and reducing systemic exposure and side effects mdpi.comkuleuven.benih.gov. Liposomal formulations are a prominent type of advanced drug delivery system, involving the encapsulation of drugs within lipid bilayers nih.govliposomes.ca. These formulations can alter drug biodistribution, increase circulation time, and facilitate targeted delivery to tumors through mechanisms like the enhanced permeability and retention (EPR) effect nih.gov. The search results indicate that there are numerous commercially available liposomal formulations for various chemotherapeutic agents, including some related to podophyllotoxin derivatives epo.orggoogle.comgoogle.com.pggoogleapis.com. This suggests that liposomal delivery is a relevant strategy for this class of compounds, although specific detailed studies on Mitopodozide in liposomal formulations were not explicitly provided in depth. General research on liposomal drug delivery highlights their potential to improve therapeutic indices and achieve sustained drug release nih.govnih.govliposomes.ca.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that uses mathematical models to correlate a compound's physicochemical properties or structural features with its biological activity pharmacologymentor.comjocpr.comresearchgate.netwikipedia.org. QSAR models can predict the activities of new compounds and provide insights into the structural requirements for desired biological effects jocpr.comresearchgate.netwikipedia.org.

Correlation of Chemical Structure with Biological Potency and Selectivity

QSAR analyses aim to identify the specific structural features that are crucial for a compound's potency and selectivity towards its biological target jocpr.comimmutoscientific.commdpi.com. By analyzing a series of compounds with varying structures and their corresponding biological activities, researchers can develop models that describe this relationship quantitatively jocpr.comresearchgate.netwikipedia.org. This allows for the prediction of how structural modifications might impact activity and selectivity jocpr.comimmutoscientific.com. While the general principles of correlating chemical structure with biological potency and selectivity through QSAR are widely applied in drug discovery, specific detailed QSAR studies focused solely on Mitopodozide and its direct correlation of structure with potency and selectivity were not prominently featured in the search results. However, SAR studies in general are used to optimize potency and selectivity pharmacologymentor.comgardp.orgspirochem.com.

Application of Molecular Dynamics and Computational Modeling in SAR

Molecular dynamics simulations and other computational modeling techniques are increasingly used in conjunction with SAR and QSAR studies to gain a deeper understanding of drug-target interactions and predict the behavior of molecules nih.govmdpi.comfrontiersin.orgrsc.orgnih.govuinjkt.ac.id. These methods can provide insights into the dynamic nature of molecular interactions, binding affinities, and conformational changes, which are crucial for understanding the relationship between structure and activity mdpi.comfrontiersin.orgrsc.orgnih.gov. Computational modeling can help rationalize experimental SAR data and guide the design of new analogues nih.govmdpi.com. While molecular dynamics and computational modeling are valuable tools in modern SAR/QSAR analysis, specific applications directly and solely focused on Mitopodozide were not detailed in the provided snippets.

Principles of Rational Design for Mitopodozide Analogues and Derivatives

Rational design in drug discovery involves using the knowledge of a target's structure and mechanism of action, as well as SAR information, to design new compounds with improved properties immutoscientific.comnih.gov. Based on the understanding of how specific structural features of Mitopodozide or related podophyllotoxin derivatives interact with their biological targets, researchers can rationally design analogues with modified structures to enhance potency, selectivity, or other pharmacological properties immutoscientific.comnih.gov. This process often involves the systematic modification of the lead structure and evaluating the impact of these changes on biological activity gardp.orgnumberanalytics.com. The goal is to create compounds with a higher probability of success as therapeutic agents jocpr.comimmutoscientific.com. Rational design principles are applied to create derivatives and analogues with desired characteristics immutoscientific.comnih.gov.

Toxicological Research on Mitopodozide

Comprehensive Preclinical Toxicity Assessment Methodologies

Preclinical toxicity assessment is a critical step in evaluating the safety profile of new drug candidates and chemicals before they are introduced into humans. These studies aim to identify potential adverse effects, determine target organs, and establish dose-response relationships. Common methodologies in preclinical toxicology include in vivo studies in animal models, such as rodents and non-rodents. These studies can involve single-dose acute toxicity tests to determine the effects of a single, high exposure, and repeat-dose toxicity studies to evaluate effects from multiple exposures over varying durations. selvita.comwuxiapptec.comnih.gov Endpoints assessed in these studies often include general observations, clinical signs, body weight, food consumption, clinical pathology (hematology, clinical biochemistry, urinalysis), macroscopic evaluation of organs, and histopathological examination of tissues. selvita.comwuxiapptec.comnih.gov

Specific types of preclinical toxicity studies also encompass reproductive and developmental toxicity to assess potential harm to fertility and offspring development, as well as mutagenicity and carcinogenicity studies to evaluate the potential to cause genetic mutations or cancer. nih.gov Safety pharmacology studies are also conducted to assess the effects of a substance on vital functions, such as the cardiovascular, respiratory, and central nervous systems. nih.gov

In Silico Toxicity Profiling and Prediction

In silico toxicity profiling and prediction utilize computational methods to forecast the toxicological properties of compounds based on their chemical structure and existing data. immunocure.ustoxometris.ai This approach offers a cost-effective and efficient alternative or supplement to traditional experimental testing, particularly in the early stages of drug discovery and risk assessment. immunocure.ustoxometris.ai

Computational Approaches for Genotoxicity and Carcinogenicity Assessment

Computational approaches are also widely used for assessing the genotoxicity and carcinogenicity of chemical compounds. instem.comnih.govfrontiersin.orgnih.govresearchgate.nettriphasepharmasolutions.com Genotoxicity refers to the potential of a substance to cause damage to genetic material, while carcinogenicity is the potential to cause cancer. instem.comresearchgate.net In silico methods for genotoxicity assessment often involve the use of expert rule-based systems and statistical models that identify structural alerts associated with genotoxic potential. toxometris.airesearchgate.nettriphasepharmasolutions.com These tools can predict outcomes in standard genotoxicity assays like the Ames test or chromosomal aberration tests. wuxiapptec.comtriphasepharmasolutions.com Computational approaches for carcinogenicity assessment may involve analyzing genomic data, integrating multi-omics data, and developing predictive models based on molecular signatures associated with carcinogenic risk. frontiersin.org These methods can help prioritize chemicals for further testing and inform risk assessment. frontiersin.orgnih.gov

The search results did not provide specific details on computational genotoxicity or carcinogenicity assessments performed for Mitopodozide.

Research on Biomarkers of Toxicity and Susceptibility

Biomarkers play a crucial role in toxicological research by providing indicators of exposure, effect, and susceptibility. scielo.org.mxnih.govchicago-cachet.org Biomarkers of toxicity are measurable alterations within an organism that are associated with health impairment or disease. scielo.org.mx These can include biochemical, genetic, physiological, or behavioral changes. scielo.org.mx Biomarkers of susceptibility, on the other hand, indicate an inherent or acquired ability of an organism to respond to the challenge of exposure to a substance. scielo.org.mxnih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs), can influence an individual's susceptibility to toxic effects by affecting metabolic pathways involved in the activation or detoxification of chemicals. scielo.org.mx

Research on biomarkers in preclinical safety assessment is increasingly incorporating approaches like metabolomics, which can identify early metabolic biomarkers of toxicity and provide insights into the mechanisms of toxicity. mdpi.comtamirna.com Circulating microRNAs are also being explored as potential non-invasive biomarkers for detecting drug-induced tissue injury. tamirna.com

While the search results discuss the general concepts and examples of biomarkers of toxicity and susceptibility, specific research findings on biomarkers related to Mitopodozide toxicity or individual susceptibility to its effects were not found.

Clinical Development Research of Mitopodozide

Overview of Phases in Clinical Trials (Phase I, II, III)

Clinical trials are structured into distinct phases to systematically evaluate the safety and efficacy of a new treatment in humans astellas.commitoaction.orgcancerresearchuk.org. This process is crucial for determining if an investigational treatment is safe and effective for a specific condition astellas.com. The typical progression involves several stages before a treatment can be approved for widespread use astellas.com.

Phase I Trials: These are typically the first step in testing a new treatment in people cancerresearchuk.org. They usually involve a small number of patients, often those with advanced cancer who have exhausted other treatment options cancerresearchuk.org. The primary goals of Phase I trials are to assess the safety of the treatment, determine the appropriate dosage range, identify side effects, and understand how the drug is metabolized and excreted by the body astellas.comcancerresearchuk.orgmdanderson.org. Doctors also look for initial signs that the cancer may respond to the treatment mdanderson.org. Dose escalation strategies are often used in Phase I trials, where small groups of patients (cohorts) receive increasing doses until the maximum tolerated dose (MTD) or a recommended Phase II dose is determined mdanderson.org.

Phase II Trials: If a treatment demonstrates acceptable safety in Phase I, it progresses to Phase II cancerresearchuk.org. These trials involve a larger group of patients who have the specific type of cancer the treatment is intended for mdanderson.orgmsd-uk.com. The main objective of Phase II trials is to evaluate the effectiveness of the treatment against a particular cancer type and further assess its safety and side effects astellas.comcancerresearchuk.orgmsd-uk.com. Data from Phase II trials help determine if the treatment shows enough promise to warrant larger-scale testing in Phase III cancerresearchuk.org. Response rates and preliminary efficacy signals are key outcomes evaluated in this phase nih.govnih.govnih.gov.

Phase III Trials: Treatments that show promising results in Phase II move to large-scale Phase III trials mitoaction.orgcancerresearchuk.org. These trials compare the new treatment against the current standard of care or a placebo in hundreds or even thousands of patients mitoaction.orgmdanderson.org. The goal is to confirm the efficacy of the new treatment, monitor side effects across a larger and more diverse population, and gather data to demonstrate that the new treatment offers a better risk-benefit profile than existing options astellas.commitoaction.orgcancerresearchuk.org. Successful Phase III trials are typically required for regulatory approval mitoaction.org. Examples of related compounds that have undergone Phase III trials include etoposide (B1684455) and teniposide (B1684490), which are used in various cancer treatments cancer.govdrugbank.com.

Translational Research Challenges from Preclinical Findings to Clinical Outcomes

Translational research is the process of applying findings from basic laboratory research and preclinical studies to develop new therapies and procedures for use in humans acmedsci.ac.uk. A significant challenge in oncology drug development is the successful translation of promising preclinical findings into positive clinical outcomes humanspecificresearch.org. Preclinical studies, often conducted in vitro (cell lines) and in vivo (animal models), aim to assess a compound's potential efficacy, mechanism of action, and preliminary safety profile humanspecificresearch.orgcrownbio.com.

However, success in preclinical testing does not guarantee success in clinical trials humanspecificresearch.org. The complex nature of human cancers, including tumor heterogeneity, the tumor microenvironment, and variations in patient metabolism and immune response, can lead to differences in how a drug behaves and its effectiveness compared to controlled preclinical settings humanspecificresearch.orgcrownbio.com. Factors such as drug absorption, distribution, metabolism, and excretion (pharmacokinetics) and the relationship between drug concentration and effect (pharmacodynamics) can differ significantly between preclinical models and humans researchgate.netnih.gov. Bridging this gap requires careful consideration of various factors, including appropriate dose translation between species and the use of predictive preclinical models that better mimic human disease crownbio.comresearchgate.net.

For compounds like Mitopodozide, which are related to established chemotherapy agents, understanding the specific mechanisms of action and potential resistance pathways identified in preclinical studies is crucial for designing clinical trials that can effectively evaluate their therapeutic potential frontiersin.orgresearchgate.net. Identifying predictive biomarkers in preclinical development can also help stratify patient populations in clinical trials to increase the likelihood of observing a treatment effect crownbio.com.

Future Research Directions and Methodological Advancements for Mitopodozide

Exploration of Novel Molecular Targets and Signaling Pathways

Future research will likely delve deeper into identifying novel molecular targets and understanding the intricate signaling pathways influenced by Mitopodozide. Understanding these interactions is crucial for elucidating the full spectrum of the compound's effects and identifying potential new therapeutic applications or combinations. Research aims to uncover how Mitopodozide interacts with specific cellular components and the downstream effects of these interactions on cellular processes, particularly in the context of disease nih.goviu.edunih.gov. This includes investigating its impact on various signaling cascades that regulate cell growth, division, and death nih.goviu.edu. Identifying novel targets could lead to the development of Mitopodozide derivatives or combination therapies with enhanced efficacy and reduced off-target effects nih.gov. For instance, studies are exploring how compounds can target specific molecular signaling pathways responsible for cancer growth and drug resistance michiganmedicine.org.

Advancements in Personalized Medicine and Patient Stratification

Advancements in personalized medicine and patient stratification are critical for optimizing the use of compounds like Mitopodozide. This involves identifying specific biomarkers or patient characteristics that predict response to treatment, allowing for more targeted and effective therapies ttopstart.commdpi.comoxfordglobal.com. Research in this area aims to move beyond a one-size-fits-all approach by using detailed patient profiles, including genetic makeup and other biological markers, to determine which individuals are most likely to benefit from Mitopodozide ttopstart.comoxfordglobal.com. This can enhance treatment efficacy and minimize adverse effects by identifying patients who may be at higher risk of negative outcomes oxfordglobal.com. The use of diagnostic markers, such as DNA, RNA, proteins, or metabolites, can help predict therapy response and stratify patients accordingly ttopstart.com. Quantitative cutoff values for certain biomarkers can provide precise thresholds for patient stratification, improving clinical trial designs and increasing the likelihood of success in future studies mdpi.com.

Innovations in Drug Delivery and Formulation Technologies

Innovations in drug delivery and formulation technologies are essential to improve the efficacy, safety, and patient convenience of Mitopodozide. This includes developing new methods to deliver the drug specifically to target sites, enhancing its absorption, and controlling its release over time nih.govfrontiersin.org. Research is exploring various advanced techniques, such as the use of nanocarriers, microspheres, and modified release formulations, to optimize the pharmacological profile of Mitopodozide nih.govfrontiersin.orgmit.edu. These innovations can potentially reduce the required dosage, decrease systemic toxicity, and improve patient adherence drug-dev.com. For example, novel processes involving hydrogels and nanoemulsions are being developed to create drug nanoparticles with controlled release properties for oral delivery mit.edu. Patient-centric formulations, such as orally disintegrating tablets, are also being explored to improve administration ease for specific patient populations drug-dev.com.

Development of Breakthrough Strategies to Counter Drug Resistance

Drug resistance is a major challenge in the use of many therapeutic compounds, including those with cytotoxic properties. Future research is focused on developing breakthrough strategies to counter the development of resistance to Mitopodozide. This involves understanding the mechanisms by which cells develop resistance and designing approaches to overcome or circumvent these mechanisms nih.govaacrjournals.org. Research is investigating various strategies, such as combination therapies, the use of resistance modulators, or the development of new derivatives that are less susceptible to resistance mechanisms aacrjournals.org. Identifying drug-resistant tumors reliably through predictive in vitro tests is a key area of focus nih.gov. Novel cytotoxic compounds and strategies to bypass broad spectrum resistance are also being explored aacrjournals.org. Targeting specific molecular signaling pathways has shown potential in overcoming drug resistance nih.govmichiganmedicine.org.

Emerging Roles of Artificial Intelligence and Machine Learning in Drug Discovery and Development

Methodological Improvements for Enhancing Preclinical Study Reproducibility and Reliability

Ensuring the reproducibility and reliability of preclinical studies is paramount for the successful translation of research findings into clinical applications. Future research will focus on implementing methodological improvements to enhance the robustness of studies involving Mitopodozide. This includes developing standardized protocols, improving experimental design, increasing sample sizes, and promoting transparency in reporting nih.govacmedsci.ac.uktrilogywriting.comnih.gov. Efforts are being made to address factors that contribute to irreproducibility, such as poor experimental design, inappropriate analysis, and cultural factors within the research environment acmedsci.ac.uk. Implementing measures like greater openness and transparency in methods and data, including the publication of null or negative results, can improve reproducibility acmedsci.ac.uk. Adapting principles from clinical research, such as multicentre, randomized, blinded animal studies, can enhance robustness and translational predictability in preclinical development trilogywriting.com. Utilizing internal replication within experiments can also help quantify and test for reproducibility from existing data researchgate.net.

Interdisciplinary Collaboration in Drug Development and Policy Formulation

Interdisciplinary collaboration is crucial for addressing the complex challenges in drug development and policy formulation related to compounds like Mitopodozide. Future efforts will emphasize fostering collaboration among researchers from various disciplines, including chemistry, biology, pharmacology, medicine, and regulatory science. This collaborative approach can facilitate the sharing of knowledge and resources, accelerate the research process, and inform the development of effective policies for the clinical use of Mitopodozide. Bringing together experts with diverse perspectives is essential for tackling multifaceted problems, from understanding the fundamental biology of diseases to navigating the regulatory landscape for drug approval.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Mitopodozide’s pharmacokinetic properties in preclinical studies?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantitative analysis of plasma and tissue samples. Validate assays using FDA/EMA guidelines for sensitivity, specificity, and reproducibility. Include control groups (e.g., vehicle-treated animals) and time-course sampling (e.g., 0, 1, 3, 6, 12, 24 hours post-administration) to assess absorption, distribution, and elimination .

Q. How can researchers design dose-response studies to evaluate Mitopodozide’s therapeutic efficacy while minimizing toxicity?

- Methodological Answer: Employ a staggered dosing regimen in rodent models, starting with subtherapeutic doses (e.g., 10–25% of LD50) and escalating based on tolerability. Use nonlinear regression models (e.g., Hill equation) to calculate EC50/ED50 values. Monitor biomarkers of toxicity (e.g., liver enzymes, renal function) alongside efficacy endpoints (e.g., tumor volume reduction, symptom alleviation) .

Q. What statistical approaches are optimal for analyzing Mitopodozide’s in vitro cytotoxicity data across multiple cell lines?

- Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare IC50 values between cell lines. Use principal component analysis (PCA) to identify cell-line-specific sensitivity clusters. Validate findings with bootstrap resampling to address small sample sizes .

Advanced Research Questions

Q. How should conflicting data on Mitopodozide’s mechanism of action (MOA) be resolved using systematic evidence synthesis?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines. Categorize studies by experimental design (e.g., knock-out models, receptor-binding assays) and apply GRADE criteria to assess evidence quality. Use meta-regression to explore sources of heterogeneity (e.g., dosage variations, model systems) .

Q. What mixed-methods framework is suitable for investigating Mitopodozide’s efficacy in heterogeneous patient populations?

- Methodological Answer: Combine quantitative RCTs (randomized controlled trials) with qualitative patient-reported outcome measures (PROMs). Use sequential exploratory design: Phase 1 (qualitative interviews to identify covariates) → Phase 2 (quantitative analysis adjusting for identified covariates). Triangulate data using joint displays or heatmaps .

Q. How can researchers address discrepancies between in silico predictions and in vivo results for Mitopodozide’s drug-target interactions?

- Methodological Answer: Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using experimental data (e.g., X-ray crystallography of ligand-receptor complexes). Apply machine learning models (e.g., random forests) to identify physicochemical properties (e.g., logP, polar surface area) that correlate with in vivo outcomes .

Data Management and Reporting

Q. What criteria should guide the inclusion of Mitopodozide-related data in appendices or supplementary materials?

- Methodological Answer: Include raw datasets (e.g., NMR spectra, dose-response curves) that exceed journal page limits. Label supplementary tables/figures with consecutive numbering (Table S1, Figure S2) and ensure metadata (e.g., instrument settings, statistical parameters) are documented for reproducibility .

Q. How can researchers ensure ethical compliance when using Mitopodozide in studies involving human subjects?

- Methodological Answer: Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Use double-blinded designs and Data Safety Monitoring Boards (DSMBs) for clinical trials. Archive informed consent forms and adverse event logs in secure, anonymized repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.